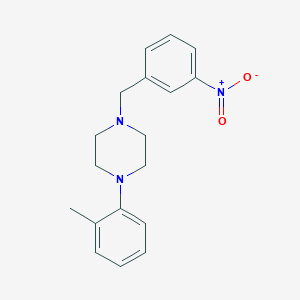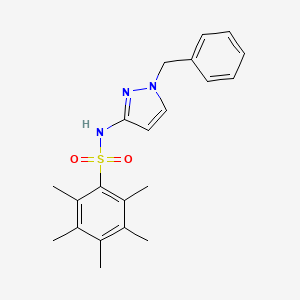
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as BPB, is a chemical compound that has been studied for its potential use in scientific research. BPB is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
作用機序
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its inhibitory effect on CAIX by binding to the enzyme's active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance within the tumor cell, leading to a decrease in cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on CAIX, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the proteasome, an enzyme involved in protein degradation. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
実験室実験の利点と制限
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is the development of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide-based cancer treatments. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has shown promising results in preclinical studies as a selective CAIX inhibitor, and further research is needed to determine its efficacy in clinical trials. Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide's effects on other carbonic anhydrase isoforms and the proteasome suggest that it may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide for use in clinical settings.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a promising compound that has been studied for its potential uses in scientific research. Its inhibitory effect on CAIX and other enzymes, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new cancer treatments. Further research is needed to explore its potential applications in other diseases and to optimize its use in clinical settings.
合成法
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide in its pure form.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many tumor cells. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to effectively inhibit CAIX activity, making it a promising compound for the development of new cancer treatments.
特性
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)23-20-11-12-24(22-20)13-19-9-7-6-8-10-19/h6-12H,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYDUEZEUDZWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

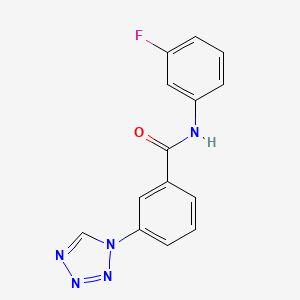
![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
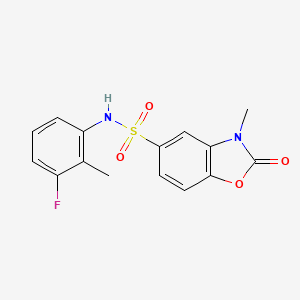
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
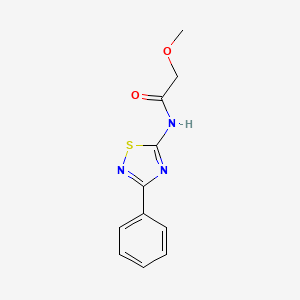
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

